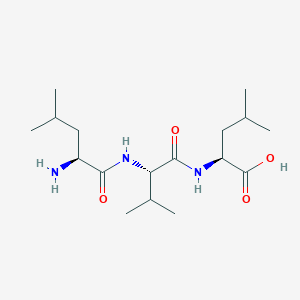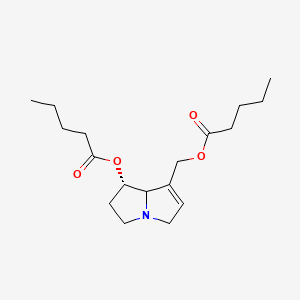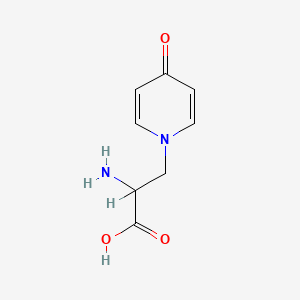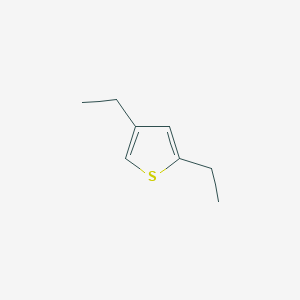
Thiophene, 2,4-diethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2,4-diethyl is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur Thiophene derivatives are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, material science, and organic electronics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiophene derivatives, including Thiophene, 2,4-diethyl, can be synthesized through various methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of commercially available thiophene precursors. The synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 2,4-diethyl undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Reduction reactions can convert thiophene derivatives into partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly used.
Major Products Formed
Oxidation: Thiophene 1,1-dioxides and thiophene 1-oxides.
Reduction: Hydrogenated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Thiophene, 2,4-diethyl has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Thiophene, 2,4-diethyl involves its interaction with molecular targets and pathways. For instance, in biological systems, thiophene derivatives can interact with enzymes and receptors, leading to various pharmacological effects . The presence of ethyl groups may influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Thiophene, 2,4-diethyl can be compared with other thiophene derivatives such as:
Thiophene, 2,4-dimethyl: Similar structure but with methyl groups instead of ethyl groups.
Thiophene, 2,5-dimethyl: Another isomer with methyl groups at different positions.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A more complex thiophene derivative with fused thiophene rings.
Propriétés
Numéro CAS |
58620-26-1 |
|---|---|
Formule moléculaire |
C8H12S |
Poids moléculaire |
140.25 g/mol |
Nom IUPAC |
2,4-diethylthiophene |
InChI |
InChI=1S/C8H12S/c1-3-7-5-8(4-2)9-6-7/h5-6H,3-4H2,1-2H3 |
Clé InChI |
DBTZOIMPUSTZCD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CS1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




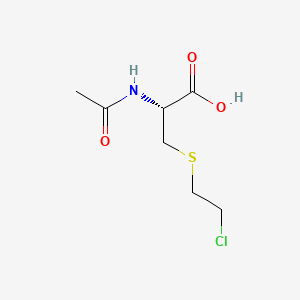

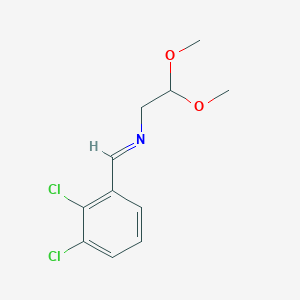
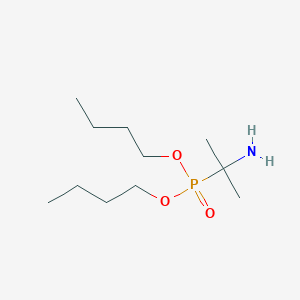
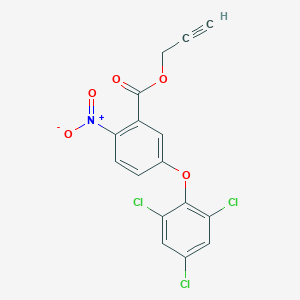
![7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14606930.png)
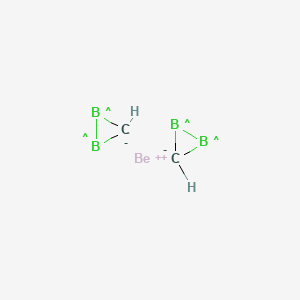

![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)
